Cas no 6426-26-2 (2-Cyclohexen-1-ol, (1S)-)
2-Cyclohexen-1-ol, (1S)-, is a chiral cyclic alcohol with a defined stereocenter at the 1-position, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its cyclohexenol structure provides a versatile scaffold for further functionalization, including oxidation, reduction, or substitution reactions. The (1S)-enantiomer is particularly useful in the synthesis of optically active compounds, where stereochemical control is critical. This compound exhibits moderate stability under standard conditions and is compatible with a range of organic solvents. Its enantiomeric purity and well-defined reactivity profile make it a preferred choice for researchers in medicinal chemistry and fine chemical synthesis.
2-Cyclohexen-1-ol, (1S)- structure
Product Name:2-Cyclohexen-1-ol, (1S)-
2-Cyclohexen-1-ol, (1S)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexen-1-ol, (1S)-
- (-)-(1S)-2-cyclohexen-1-ol
- DTXSID301020608
- 6426-26-2
- (1S)-cyclohex-2-en-1-ol
- (1S)-2-Cyclohexen-1-ol
- EN300-370607
- (S)-2-Cyclohexen-1-ol
-
- Inchi: 1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2/t6-/m1/s1
- InChI Key: PQANGXXSEABURG-ZCFIWIBFSA-N
- SMILES: O[C@@H]1C=CCCC1
Computed Properties
- Exact Mass: 98.0732
- Monoisotopic Mass: 98.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 76.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2-Cyclohexen-1-ol, (1S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-370607-0.05g |
(1S)-cyclohex-2-en-1-ol |
6426-26-2 | 95.0% | 0.05g |
$344.0 | 2025-03-18 | |
| Enamine | EN300-370607-0.1g |
(1S)-cyclohex-2-en-1-ol |
6426-26-2 | 95.0% | 0.1g |
$515.0 | 2025-03-18 | |
| Enamine | EN300-370607-0.25g |
(1S)-cyclohex-2-en-1-ol |
6426-26-2 | 95.0% | 0.25g |
$735.0 | 2025-03-18 | |
| Enamine | EN300-370607-0.5g |
(1S)-cyclohex-2-en-1-ol |
6426-26-2 | 95.0% | 0.5g |
$1158.0 | 2025-03-18 | |
| Enamine | EN300-370607-1.0g |
(1S)-cyclohex-2-en-1-ol |
6426-26-2 | 95.0% | 1.0g |
$1485.0 | 2025-03-18 | |
| Enamine | EN300-370607-2.5g |
(1S)-cyclohex-2-en-1-ol |
6426-26-2 | 95.0% | 2.5g |
$2912.0 | 2025-03-18 | |
| Enamine | EN300-370607-5.0g |
(1S)-cyclohex-2-en-1-ol |
6426-26-2 | 95.0% | 5.0g |
$4309.0 | 2025-03-18 | |
| Enamine | EN300-370607-10.0g |
(1S)-cyclohex-2-en-1-ol |
6426-26-2 | 95.0% | 10.0g |
$6390.0 | 2025-03-18 | |
| 1PlusChem | 1P01JFX5-50mg |
2-Cyclohexen-1-ol, (1S)- |
6426-26-2 | 95% | 50mg |
$487.00 | 2024-04-22 | |
| 1PlusChem | 1P01JFX5-100mg |
2-Cyclohexen-1-ol, (1S)- |
6426-26-2 | 95% | 100mg |
$699.00 | 2024-04-22 |
2-Cyclohexen-1-ol, (1S)- Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
6426-26-2 (2-Cyclohexen-1-ol, (1S)-) Related Products
- 3212-60-0(cyclopent-2-en-1-ol)
- 4798-59-8(2-Hepten-4-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent